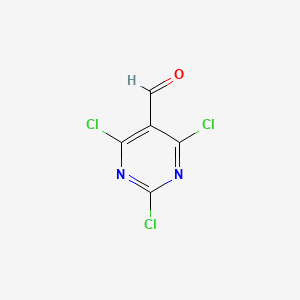

2,4,6-Trichloropyrimidine-5-carbaldehyde

Descripción general

Descripción

2,4,6-Trichloropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5HCl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields due to their biological activities and applications in pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,6-Trichloropyrimidine-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with formylating agents such as dimethylformamide (DMF) or N-formylmorpholine under controlled conditions . Another method includes the use of 2,4,6-trichloro-5-bromopyrimidine as a starting material, which reacts with Grignard reagents or butyllithium followed by formylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and solvent-free conditions to adhere to green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trichloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Condensation: It can undergo condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium alkoxides, amines, and thiols in the presence of phase transfer catalysts such as tetrabutylammonium iodide (TBAI).

Oxidation: Oxidizing agents like potassium permanganate or manganese dioxide.

Condensation: Amines under mild acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Pyrimidine derivatives with various functional groups.

Oxidation: 2,4,6-Trichloropyrimidine-5-carboxylic acid.

Condensation: Schiff bases and other nitrogen-containing heterocycles.

Aplicaciones Científicas De Investigación

2,4,6-Trichloropyrimidine-5-carbaldehyde has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex pyrimidine derivatives and other heterocyclic compounds.

Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of reactive dyes and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trichloropyrimidine-5-carbaldehyde involves its ability to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles. This reactivity is due to the electron-deficient nature of the pyrimidine ring, which facilitates the attack by nucleophiles . The compound can also form Schiff bases through condensation reactions with amines, leading to the formation of biologically active molecules .

Comparación Con Compuestos Similares

2,4,6-Trichloropyrimidine-5-carbaldehyde can be compared with other similar compounds such as:

2,4,6-Trichloropyrimidine: Lacks the aldehyde group, making it less reactive in certain condensation reactions.

2,4,6-Trichloro-5-methylpyrimidine: Contains a methyl group instead of an aldehyde, altering its reactivity and applications.

2,4,6-Trichloro-5-nitropyrimidine:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Actividad Biológica

2,4,6-Trichloropyrimidine-5-carbaldehyde (TCPC) is a chlorinated derivative of pyrimidine with the molecular formula CHClNO. This compound is notable for its diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in various biochemical reactions, making it a valuable intermediate in synthetic chemistry.

TCPC is characterized by its electron-deficient pyrimidine ring, which enhances its reactivity towards nucleophiles. The compound can undergo several types of chemical reactions:

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles such as amines and thiols.

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Condensation : It can react with amines to form Schiff bases.

These reactions are crucial for synthesizing various biologically active derivatives.

Antimicrobial Properties

Research has indicated that TCPC exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains. For example, a study reported an IC value of 12 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of TCPC revealed promising results. A series of pyrimidine derivatives synthesized from TCPC were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Notably, compounds derived from TCPC showed potent COX-2 inhibition with IC values comparable to standard drugs like celecoxib .

| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| TCPC Derivative A | 3.5 | 0.5 | 7 |

| TCPC Derivative B | 4.0 | 0.8 | 5 |

| Celecoxib | 5.5 | 0.78 | 7.06 |

Anticancer Activity

TCPC has also been evaluated for its anticancer properties. In a study focusing on its derivatives, several compounds demonstrated significant antiproliferative activity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Synthesis and Evaluation of TCPC Derivatives

A study synthesized several derivatives of TCPC and evaluated their biological activities. Among these, one derivative exhibited an IC of 31.8 nM against PI3Kα, indicating strong inhibitory effects relevant to cancer therapy . This study underscores the importance of structural modifications in enhancing biological activity.

In Vivo Studies

In vivo assessments using carrageenan-induced paw edema models confirmed the anti-inflammatory effects of TCPC derivatives. The results indicated a reduction in edema comparable to that observed with indomethacin, a commonly used anti-inflammatory drug .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,4,6-trichloropyrimidine-5-carbaldehyde while minimizing byproducts?

Methodological Answer:

- Use green chemical principles to guide solvent selection (e.g., ethanol/water mixtures) and catalysts (e.g., mild bases like K₂CO₃) to enhance regioselectivity.

- Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) and adjust stoichiometry of chlorinating agents (e.g., POCl₃) to avoid over-chlorination .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by melting point analysis and ¹³C NMR (characteristic aldehyde peak at ~190 ppm) .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Byproduct Reduction Strategy |

|---|---|---|---|

| Solvent | Ethanol/water (3:1) | 78 | Reduced side reactions |

| Catalyst | K₂CO₃ | 82 | Selective chlorination |

| Temperature | 60–70°C | 75 | Controlled reaction time |

Q. How can researchers ensure the stability of this compound during storage?

Methodological Answer:

- Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the aldehyde group.

- Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic FT-IR analysis to detect aldehyde oxidation (loss of ~1720 cm⁻¹ peak) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for synthesizing pyrrolopyrimidine derivatives?

Methodological Answer:

- Prioritize nucleophilic aromatic substitution (SNAr) at the 4-position due to electron-deficient pyrimidine ring. Use bulky amines (e.g., tert-butyl glycine ester) to sterically hinder the 2- and 6-positions .

- Validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents or X-ray crystallography for unambiguous assignment .

Table 2: Reactivity of Chlorine Positions

| Position | Reactivity (SNAr) | Preferred Nucleophile | Confirmation Technique |

|---|---|---|---|

| C4 | High | Primary amines | ¹H NMR (δ 8.2 ppm, singlet) |

| C2/C6 | Low | Sterically hindered | HPLC-MS (m/z fragmentation) |

Q. How can contradictory reports about the reactivity of this compound with glycine esters be resolved?

Methodological Answer:

- Replicate conflicting studies under controlled conditions (e.g., solvent polarity, temperature). For example, tert-butyl glycine ester may require DMF as a solvent for efficient coupling, while methyl esters react in ethanol .

- Perform kinetic studies (variable-temperature NMR) to compare activation energies for competing pathways. Use DFT calculations to model transition states and explain discrepancies .

Q. What analytical techniques are most effective for characterizing derivatives of this compound?

Methodological Answer:

- Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]⁺ for SC-26842 derivatives) and fragmentation patterns .

- Multinuclear NMR: Use ¹⁹F NMR (if fluorinated) and ¹H-¹⁵N HMBC to map heterocyclic substituents .

- X-ray Diffraction: Resolve ambiguous regiochemistry in crystalline derivatives (e.g., SC-35237 analogs) .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound derivatives?

Methodological Answer:

- Cross-reference synthetic protocols: Differences in recrystallization solvents (e.g., methanol vs. acetonitrile) may alter crystal packing, affecting melting points .

- Validate spectral data against in-house standards. For example, aldehyde proton shifts vary with solvent (δ 10.2 ppm in DMSO vs. 9.8 ppm in CDCl₃) .

- Collaborate with independent labs to replicate results and publish errata for verified discrepancies .

Q. Experimental Design Considerations

Q. What controls are essential when studying the biological activity of this compound-based compounds?

Methodological Answer:

Propiedades

IUPAC Name |

2,4,6-trichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJIRFGNHAAUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448827 | |

| Record name | 2,4,6-trichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50270-27-4 | |

| Record name | 2,4,6-trichloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloro-5-pyrimidinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.